Antifungal Activity Comparison: 5-Chloro-7-sulfonic Acid vs. 8-Quinolinol-5-sulfonic Acid
In a comparative study of 26 substituted 8-quinolinol-5- and 7-sulfonic acids, the 5-chloro-7-sulfonic acid analog (a closely related positional isomer) demonstrated fungal inhibition within one order of magnitude of the parent 8-quinolinol. In contrast, the unsubstituted 8-quinolinol-5-sulfonic acid (which lacks the 5-chloro group) was nearly devoid of antimicrobial activity, attributed to an unfavorable partition coefficient [1].
| Evidence Dimension | Antifungal inhibition potency |
|---|---|
| Target Compound Data | Fungal inhibition within one order of magnitude of 8-quinolinol (exact MIC values not provided in abstract for 5-chloro analog) |
| Comparator Or Baseline | 8-Quinolinol-5-sulfonic acid (nearly devoid of antimicrobial activity) |
| Quantified Difference | The 5-chloro analog restores antifungal activity from a baseline of nearly none. |
| Conditions | Tested against six fungi in a standardized in vitro assay. |
Why This Matters
This evidence demonstrates that the presence of the chloro substituent is a critical determinant of biological activity, making 5-chloro-8-sulfonic acid (or its 7-sulfonic acid isomer) a distinct chemical entity from the unsubstituted analog for research applications requiring antimicrobial properties.
- [1] Gershon H, Gershon M, Clarke DD. Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Mycopathologia. 2002. View Source
